

In Silico Modeling of Dengue Virus-Inhibitor Interactions: A Technical Guide

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Compound of Interest

Compound Name: Denv-IN-9

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Abstract: The global prevalence of Dengue virus (DENV), coupled with the absence of broadly effective therapeutics, necessitates the acceleration of antiviral drug discovery. In silico modeling has emerged as a cornerstone of this effort, providing a rapid and cost-effective framework for identifying and optimizing potential DENV inhibitors. This technical guide details the computational methodologies employed to model the interaction between Dengue virus proteins and small molecule inhibitors. While specific in silico studies on the compound **DENV-IN-9**, a known Dengue Virus 2 (DENV2) inhibitor with an EC50 of 0.88 μ M, are not extensively available in public literature, this document outlines the comprehensive workflow that would be applied to characterize its interaction with a viral target.^[1] We present standardized protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations, using data from other well-characterized DENV inhibitors as illustrative examples. Furthermore, this guide includes visualizations of key viral processes and computational workflows to provide a practical framework for researchers in the field.

Introduction to Dengue Virus and Therapeutic Targets

Dengue virus (DENV), a member of the Flaviviridae family, is a single-stranded RNA virus with four main serotypes (DENV-1, -2, -3, -4).^[2] The viral genome encodes three structural proteins (Capsid, prM/M, and Envelope) and seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5) that are essential for viral replication and assembly.^[3] Due to

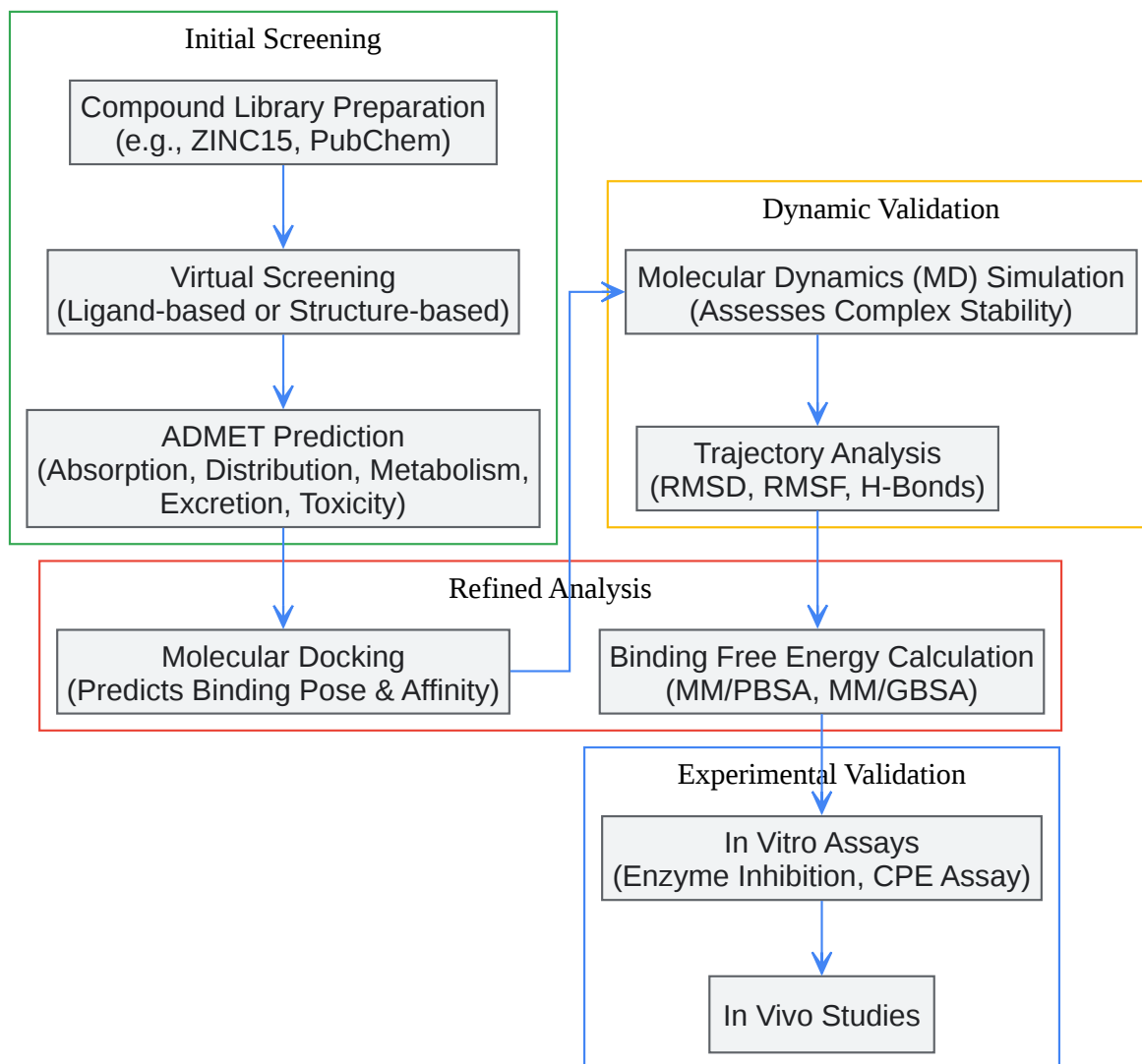
their critical roles in the viral life cycle and conservation across serotypes, the non-structural proteins are primary targets for antiviral drug development.

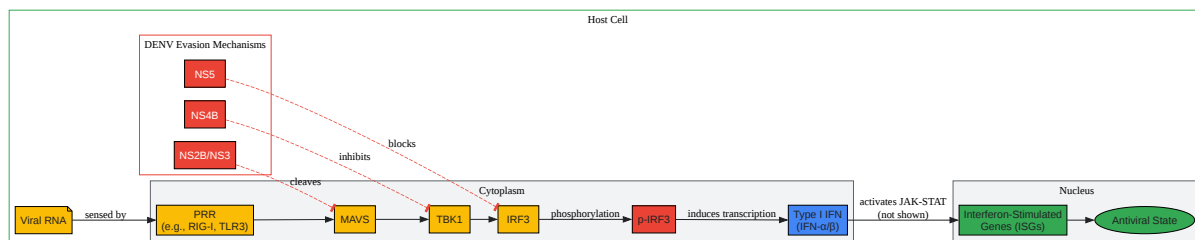
Key DENV therapeutic targets include:

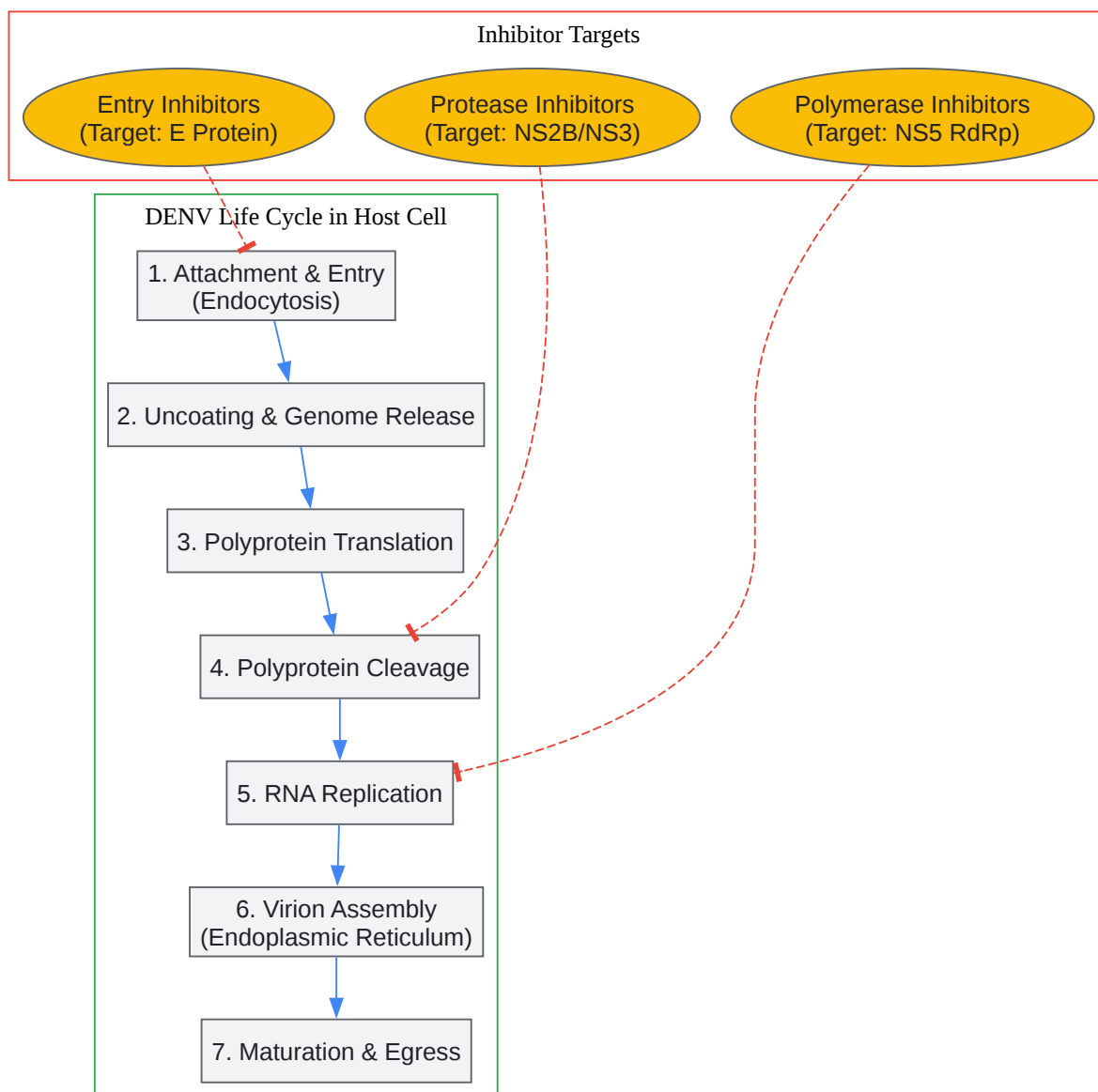
- NS2B/NS3 Protease: A serine protease complex essential for cleaving the viral polyprotein into functional units. Its inhibition halts viral maturation.[4]
- NS5 RNA-dependent RNA polymerase (RdRp): The core enzyme responsible for replicating the viral RNA genome. It is a prime target due to its lack of a human homolog.[5][6]
- NS5 Methyltransferase (MTase): An enzyme that caps the 5' end of the viral RNA, a crucial step for RNA stability and evasion of the host immune system.[7][8]
- Envelope (E) Protein: Mediates viral entry into host cells, making it a target for entry inhibitors.[9]
- NS4B Protein: A membrane-associated protein involved in the formation of the viral replication complex.[10]

The In Silico Drug Discovery Workflow

Computational modeling follows a hierarchical workflow designed to screen large compound libraries and progressively refine the analysis of the most promising candidates. This multi-step process increases the accuracy of predictions while managing computational costs.







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